(R)-4-(Pyrrolidin-2-yl)phenol hydrochloride
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Description
Scientific Research Applications
Synthesis and Emissive Properties
A series of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols with different substituents were synthesized to investigate their photophysical properties. These compounds displayed intense fluorescence when excited with UV light, showcasing large Stokes shifts and high quantum yields. This research contributes to the development of new classes of organic dyes with potential applications in bioimaging and sensing technologies (Marchesi, Ardizzoia, & Brenna, 2019).
Anti-Cancer and Anti-Inflammatory Applications
The compound 4-(Pyrrolidine-2,5-dione-1-yl)phenol (PDP) demonstrated significant anti-inflammatory activity and exhibited notable inhibition of cancer for the HT-29 cell line. These findings suggest potential pharmaceutical applications for PDP in developing new anti-inflammatory and anticancer agents (Zulfiqar et al., 2021).
Spectroscopic Studies and NLO Analysis
The structural and electronic properties of 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol were examined, revealing insights into its quantum chemical calculations and non-linear optical (NLO) properties. Such compounds are important for the development of materials with specific optical characteristics, useful in photonics and optoelectronics (Ulaş, 2021).
Mesoionic Compound Synthesis
Research on the synthesis of novel bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates contributes to the field of organic synthesis, offering new pathways to mesoionic compounds. These compounds have potential applications in developing new materials and catalysts (Sarbu et al., 2019).
CDK Inhibitors for Cancer Therapy
The synthesis of new 2-(2-aminopyrimidin-4-yl)phenol derivatives, substituted with pyrrolidine-3,4-diol, showed potent inhibitory activity against CDK1 and CDK2, important for cell cycle regulation. This highlights the potential of such compounds in cancer therapy (Lee, Kim, & Jeong, 2011).
properties
IUPAC Name |
4-[(2R)-pyrrolidin-2-yl]phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-9-5-3-8(4-6-9)10-2-1-7-11-10;/h3-6,10-12H,1-2,7H2;1H/t10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBVEAPGKKFAPH-HNCPQSOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=C(C=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(Pyrrolidin-2-yl)phenol hydrochloride |
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